molecular formula C16H24O3 B8277782 4-(4-Tert-butylphenoxy)butyl acetate CAS No. 92584-42-4

4-(4-Tert-butylphenoxy)butyl acetate

Cat. No. B8277782
M. Wt: 264.36 g/mol
InChI Key: BEJMWAUXKZITKZ-UHFFFAOYSA-N
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Patent
US05242936

Procedure details

To a stirred slurry of 1.6 g sodium hydride (as 50% dispersion in oil) in 50 ml dry dimethyl formamide was added, drop-wise, a solution of 5.0 g p-tert-butylphenol (33.3 mmoles) in 50 ml dry dimethyl formamide and the solution stirred under nitrogen until the phenoxide had totally formed. To the phenoxide was added a solution of 5.0 g 4-chlorobutyl acetate (33.3 mmoles) in 50 ml dry dimethyl formamide and the solution was stirred for fourteen hours. The reaction mixture was partitioned between water/toluene. The organic layer was removed, washed with water, then 1N sodium bicarbonate. The organic layer was removed, dried and evaporated to an orange oil, 5.6 g. The oil was chromatographed on 500 g, 90 to 200 mesh silica gel (CH2Cl2 eluent) yielding pure 4-(p-tert-butylphenoxy)-butyl acetate.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=1)([CH3:6])([CH3:5])[CH3:4].[O-]C1C=CC=CC=1.[C:21]([O:24][CH2:25][CH2:26][CH2:27][CH2:28]Cl)(=[O:23])[CH3:22]>CN(C)C=O>[C:21]([O:24][CH2:25][CH2:26][CH2:27][CH2:28][O:13][C:10]1[CH:9]=[CH:8][C:7]([C:3]([CH3:6])([CH3:4])[CH3:5])=[CH:12][CH:11]=1)(=[O:23])[CH3:22] |f:0.1|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]C1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]C1=CC=CC=C1
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)OCCCCCl
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for fourteen hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had totally formed
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between water/toluene
CUSTOM
Type
CUSTOM
Details
The organic layer was removed
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The organic layer was removed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to an orange oil, 5.6 g
CUSTOM
Type
CUSTOM
Details
The oil was chromatographed on 500 g, 90 to 200 mesh silica gel (CH2Cl2 eluent)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCCCCOC1=CC=C(C=C1)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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